Cas no 877-95-2 (N-(2-Phenylethyl)acetamide)

N-(2-Phenylethyl)acetamide structure
N-(2-Phenylethyl)acetamide structure
商品名:N-(2-Phenylethyl)acetamide
CAS番号:877-95-2
MF:C10H13NO
メガワット:163.216322660446
MDL:MFCD00026177
CID:722911
PubChem ID:87575176

N-(2-Phenylethyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-Phenethylacetamide
    • N-(2-Phenylethyl)acetamide
    • Acetamide,N-(2-phenylethyl)-
    • N-ACETYL-2-PHENYLETHYLAMINE
    • N-(2-Phenethyl)acetamide
    • N-(beta-Phenylethyl)acetamide
    • N-2-Phenethylacetamide
    • N-Acetylphenethylamine
    • NSC 7177
    • Acetamide, N-(2-phenylethyl)-
    • N-(Phenethyl)acetamide
    • N-Acetylphenylethylamine
    • N-beta-Phenylethylacetamide
    • Acetamide, N-phenethyl-
    • N-phenethyl-acetamide
    • N-(2-phenylethyl)-acetamide
    • 2JXY218SZI
    • MODKMHXGCGKTLE-UHFFFAOYSA-N
    • Acetamide, N-phenethyl- (6CI,7CI,8CI)
    • acet
    • Acetamide, N-phenethyl- (6CI, 7CI, 8CI)
    • N-(2-Phenylethyl)acetamide (ACI)
    • Acetamide, N-(2-phenylethyl)
    • N-(β-Phenylethyl)acetamide
    • N-(ss-Phenylethyl)acetamide
    • N-(.BETA.-PHENYLETHYL)ACETAMIDE
    • Glipizide Impurity 1
    • SCHEMBL7858
    • BB 0263213
    • 877-95-2
    • (2-Phenethyl)acetamide
    • N-(2-phenethyl)-acetamide
    • CHEMBL99827
    • F0020-1761
    • C06746
    • FT-0629790
    • AB00172777-03
    • acetylphenethylamine
    • GS-0407
    • Z27761567
    • UNII-2JXY218SZI
    • MEGxm0_000495
    • MFCD00026177
    • N-Acetyl-phenethylamine
    • NS00039222
    • CHEBI:18177
    • A862412
    • AKOS003082304
    • P1066
    • BRN 2208721
    • EINECS 212-897-8
    • n-(2-phenylethyl)acetamide (en)
    • N-acetylphenethylamide
    • Q27102876
    • AS-871/40170832
    • SY007035
    • 54W
    • N-acetyl (2-phenyl)ethylamine
    • NSC-7177
    • DTXSID50236574
    • NSC7177
    • NCGC00332267-01
    • MDL: MFCD00026177
    • インチ: 1S/C10H13NO/c1-9(12)11-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,12)
    • InChIKey: MODKMHXGCGKTLE-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)NCCC1C=CC=CC=1
    • BRN: 2208721

計算された属性

  • せいみつぶんしりょう: 163.10000
  • どういたいしつりょう: 163.1
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 139
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 2
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 29.1
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.012
  • ゆうかいてん: 51.0 to 55.0 deg-C
  • ふってん: 154°C/2mmHg(lit.)
  • フラッシュポイント: 204 °C
  • 屈折率: 1.5400 (estimate)
  • PSA: 29.10000
  • LogP: 1.75610
  • ようかいせい: 未確定
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

N-(2-Phenylethyl)acetamide セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H319
  • 警告文: P305+P351+P338
  • セキュリティの説明: S24/25
  • RTECS番号:AC7740000
  • ちょぞうじょうけん:Sealed in dry,2-8°C

N-(2-Phenylethyl)acetamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(2-Phenylethyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB140655-25 g
N-(2-Phenylethyl)acetamide; 98%
877-95-2
25g
€84.90 2022-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N74450-25g
N-Phenethylacetamide
877-95-2 97%
25g
¥948.0 2024-07-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159423-5g
N-(2-Phenylethyl)acetamide
877-95-2 >98.0%(GC)
5g
¥194.90 2023-09-01
Alichem
A019145897-100g
N-Phenethylacetamide
877-95-2 97%
100g
$400.82 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N856829-25g
N-(2-Phenylethyl)acetamide
877-95-2 98%
25g
621.00 2021-05-17
TRC
P335963-2500mg
N-(2-Phenylethyl)acetamide
877-95-2
2500mg
$ 91.00 2023-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270368-5g
N-Phenethylacetamide
877-95-2 98%
5g
¥204.00 2024-04-27
Aaron
AR003T3X-1g
N-Phenethylacetamide
877-95-2 98%
1g
$11.00 2025-01-22
Aaron
AR003T3X-5g
N-Phenethylacetamide
877-95-2 98%
5g
$28.00 2025-01-22
A2B Chem LLC
AB76593-5g
N-Acetyl-2-phenylethylamine
877-95-2 98%
5g
$35.00 2024-04-19

N-(2-Phenylethyl)acetamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Pyridine ;  rt → 90 °C; 2 h, 90 °C
1.2 Solvents: Water ;  5 min, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Convergent Total Synthesis of (±)-Apomorphine via Benzyne Chemistry: Insights into the Mechanisms Involved in the Key Step
Muraca, Ana Carolina A.; Perecim, Givago P.; Rodrigues, Alessandro; Raminelli, Cristiano, Synthesis, 2017, 49(16), 3546-3557

ごうせいかいろ 2

はんのうじょうけん
1.1 3 h, 60 °C
リファレンス
Isopropenyl acetate, a remarkable, cheap and acylating agent of amines under solvent- and catalyst-free conditions: a systematic investigation
Pelagalli, Romina; Chiarotto, Isabella; Feroci, Marta; Vecchio, Stefano, Green Chemistry, 2012, 14(8), 2251-2255

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Pyridine ;  2 h, 90 °C
リファレンス
A convenient formation of aporphine core via benzyne chemistry: conformational analysis and synthesis of (R)-aporphine
Perecim, Givago P.; Rodrigues, Alessandro; Raminelli, Cristiano, Tetrahedron Letters, 2015, 56(49), 6848-6851

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
リファレンス
The discovery of biaryl carboxamides as novel small molecule agonists of the motilin receptor
Westaway, Susan M.; Brown, Samantha L.; Conway, Elizabeth; Heightman, Tom D.; Johnson, Christopher N.; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(24), 6429-6436

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
リファレンス
Studies on Development of Sufficiently Chemoselective N-Acylation Reagents: N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides
Kondo, K.; Sekimoto, E.; Nakao, J.; Murakami, Y., Tetrahedron, 2000, 56(32), 5843-5856

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C; 0 °C → 23 °C; 20 - 24 h, 23 °C
リファレンス
A Titanium(III)-Catalyzed Reductive Umpolung Reaction for the Synthesis of 1,1-Disubstituted Tetrahydroisoquinolines
Luu, Hieu-Trinh; Wiesler, Stefan; Frey, Georg; Streuff, Jan, Organic Letters, 2015, 17(10), 2478-2481

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Chamosite (Al2Fe5(OH)8O(SiO3)3) ;  30 min, 100 °C
リファレンス
Highly efficient heterogeneous catalyst for acylation of alcohols and amines using natural ferrous chamosite
Sreedhar, B.; Arundhathi, R.; Reddy, M. Amarnath; Parthasarathy, G., Applied Clay Science, 2009, 43(3-4), 425-434

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  2 h, rt
リファレンス
Design, synthesis and biological evaluation of phenyl vinyl sulfone based NLRP3 inflammasome inhibitors
Zhang, Xiangna; Xu, Ana; Ran, Yingying; Wei, Chao; Xie, Fei; et al, Bioorganic Chemistry, 2022, 128,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 12 h, 30 °C
リファレンス
Identification of an imine reductase for asymmetric reduction of bulky dihydroisoquinolines
Li, Hao ; Tian, Ping; Xu, Jian-He; Zheng, Gao-Wei, Organic Letters, 2017, 19(12), 3151-3154

ごうせいかいろ 10

はんのうじょうけん
1.1 3 h, rt
リファレンス
Green Synthesis of Benzamides in Solvent- and Activation-Free Conditions
Alalla, Affef; Merabet-Khelassi, Mounia; Aribi-Zouioueche, Louisa; Riant, Olivier, Synthetic Communications, 2014, 44(16), 2364-2376

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Bis[μ-(acetato-κO:κO′)]bis(acetato-κO)octamethyldi-μ3-oxotetratin Solvents: Ethyl acetate ;  24 h, 72 - 73 °C
リファレンス
Process for the catalytic acetylation of primary aliphatic amines and piperidine with ethyl acetate
, Mexico, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Bis[μ-(acetato-κO:κO′)]bis(acetato-κO)octamethyldi-μ3-oxotetratin Solvents: Ethyl acetate ;  24 h, reflux
リファレンス
Catalytic acetylation of amines with ethyl acetate
Camacho-Camacho, Carlos; Jimenez-Perez, Victor Manuel; Paz-Sandoval, M. A.; Flores-Parra, Angelina, Main Group Metal Chemistry, 2008, 31(1-2), 13-19

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  Cesium formate Catalysts: Butanethiol ,  3,5-Bis(1,1-dimethylethyl)[1,1′-biphenyl]-4-ol Solvents: Dimethylformamide ;  6 h, rt
リファレンス
Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C-N and C-O bonds
Liang, Kangjiang; Li, Xipan; Wei, Delian; Jin, Cuihua; Liu, Chuanwang; et al, Chem, 2023, 9(2), 511-522

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 12 h, rt
リファレンス
Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Chiral Spiro Iridium Phosphoramidite Complexes for Enantioselective Synthesis of Tetrahydroisoquinolines
Xie, Jian-Hua; Yan, Pu-Cha; Zhang, Qian-Qian; Yuan, Ke-Xing; Zhou, Qi-Lin, ACS Catalysis, 2012, 2(4), 561-564

ごうせいかいろ 15

はんのうじょうけん
1.1 40 min, 117 °C
リファレンス
Zeolite catalyzed acylation of alcohols and amines with acetic acid under microwave irradiation
Mohan, K. V. V. Krishna; Narender, N.; Kulkarni, S. J., Green Chemistry, 2006, 8(4), 368-372

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → 40 °C; 15 min, 40 °C
リファレンス
Ion-Tagged Chiral Ligands for Asymmetric Transfer Hydrogenations in Aqueous Medium
Palvoelgyi, Adam Mark; Bitai, Jacqueline; Zeindlhofer, Veronika; Schroeder, Christian; Bica, Katharina, ACS Sustainable Chemistry & Engineering, 2019, 7(3), 3414-3423

N-(2-Phenylethyl)acetamide Raw materials

N-(2-Phenylethyl)acetamide Preparation Products

N-(2-Phenylethyl)acetamide 関連文献

N-(2-Phenylethyl)acetamideに関する追加情報

N-(2-Phenylethyl)acetamide (CAS No. 877-95-2): A Comprehensive Overview

N-(2-Phenylethyl)acetamide, also known by its CAS registry number 877-95-2, is a chemical compound that has garnered significant attention in various fields, including pharmaceuticals, cosmetics, and food additives. This compound is a member of the acetamide family and is characterized by its unique structure, which includes a phenethyl group attached to an acetamide moiety. The N-(2-Phenylethyl)acetamide structure makes it highly versatile, enabling it to participate in a wide range of chemical reactions and applications.

Recent studies have highlighted the potential of N-(2-Phenylethyl)acetamide in drug delivery systems. Researchers have explored its ability to act as a carrier for bioactive molecules, enhancing their solubility and bioavailability. This property is particularly valuable in the pharmaceutical industry, where improving drug delivery efficiency is a major focus. The compound's ability to form stable complexes with hydrophobic drugs has been demonstrated in several in vitro and in vivo studies, making it a promising candidate for future therapeutic applications.

In addition to its role in drug delivery, N-(2-Phenylethyl)acetamide has also been investigated for its potential as a precursor in the synthesis of more complex molecules. Its reactivity under various conditions has been thoroughly examined, revealing its suitability for use in both organic and medicinal chemistry. For instance, the compound can undergo nucleophilic acyl substitution reactions, which are essential for the synthesis of peptide bonds—a critical component in protein engineering and biotechnology.

The synthesis of N-(2-Phenylethyl)acetamide typically involves the reaction of acetyl chloride with 2-phenethylamine in the presence of a base. This method ensures high yields and purity, making it suitable for large-scale production. The compound's physical properties, such as its melting point and solubility, have been well-documented, providing valuable information for its storage and handling.

From an environmental perspective, N-(2-Phenylethyl)acetamide has been studied for its biodegradability and toxicity profile. Recent research indicates that the compound exhibits low toxicity to aquatic organisms, which is a positive attribute for its use in consumer products. Furthermore, its biodegradation pathways have been characterized, offering insights into its environmental fate and potential risks.

In conclusion, N-(2-Phenylethyl)acetamide (CAS No. 877-95-2) is a multifaceted compound with applications spanning multiple industries. Its unique chemical properties, combined with recent advancements in research, position it as a valuable tool in modern chemistry and pharmacology. As ongoing studies continue to uncover new uses and improvements in its synthesis and application methods, this compound is likely to play an increasingly important role in scientific innovation.

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